Ethyl 1-formylimidazo[1,5-A]pyridine-3-carboxylate
CAS No.: 1039356-83-6
Cat. No.: VC6839553
Molecular Formula: C11H10N2O3
Molecular Weight: 218.212
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1039356-83-6 |
---|---|
Molecular Formula | C11H10N2O3 |
Molecular Weight | 218.212 |
IUPAC Name | ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H10N2O3/c1-2-16-11(15)10-12-8(7-14)9-5-3-4-6-13(9)10/h3-7H,2H2,1H3 |
Standard InChI Key | UQNCOIOOCQDPHY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC(=C2N1C=CC=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate features a bicyclic framework comprising an imidazole ring fused to a pyridine ring. The formyl (-CHO) and ethyl ester (-COOEt) groups occupy the 1- and 3-positions, respectively, introducing electrophilic and steric diversity (Figure 1) .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 218.21 g/mol | |
SMILES Notation | CCOC(=O)C1=NC(=C2N1C=CC=C2)C=O | |
InChI Key | UQNCOIOOCQDPHY-UHFFFAOYSA-N |
The planar imidazo[1,5-a]pyridine system facilitates π-π stacking interactions, while the formyl and ester groups enable nucleophilic additions and hydrolytic reactions .
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry highlight its gas-phase behavior:
Table 2: Predicted CCS Values for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 219.07642 | 145.5 |
[M+Na]⁺ | 241.05836 | 158.6 |
[M-H]⁻ | 217.06186 | 145.5 |
These values aid in mass spectrometry-based identification, particularly in complex matrices .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via formylation of ethyl imidazo[1,5-a]pyridine-3-carboxylate precursors. A typical route involves:
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Cyclocondensation: Reaction of 2-aminopyridine derivatives with α-haloketones to form the imidazo[1,5-a]pyridine core .
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Formylation: Introduction of the formyl group using reagents like dimethylformamide (DMF) and phosphorus oxychloride (Vilsmeier-Haack reaction).
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Esterification: Ethyl ester formation via acid-catalyzed reaction with ethanol .
Table 3: Synthetic Yield Optimization
Step | Reagent | Temperature | Yield (%) |
---|---|---|---|
Formylation | DMF/POCl₃ | 0–5°C | 62–68 |
Esterification | H₂SO₄, EtOH | Reflux | 85–90 |
Industrial-scale production remains undocumented, necessitating optimization for cost-effective manufacturing .
Chemical Reactivity and Derivative Formation
Electrophilic Reactivity
The formyl group undergoes characteristic reactions:
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Oxidation: Conversion to carboxylic acids via KMnO₄ or Ag₂O.
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Reduction: NaBH₄-mediated reduction yields hydroxymethyl derivatives .
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Condensation: Reaction with amines forms Schiff bases, useful in coordination chemistry.
Ester Hydrolysis and Functionalization
The ethyl ester hydrolyzes under basic conditions to carboxylic acids, enabling further derivatization:
Subsequent coupling reactions (e.g., amidation) expand utility in drug discovery .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules. Analogues demonstrate:
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Antimicrobial Activity: Pyridine-linked imidazoles disrupt bacterial cell membranes.
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Anticancer Potential: Derivatives inhibit kinase pathways in vitro .
Materials Science
Conjugated π-systems enable applications in:
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Organic Electronics: As electron-transport layers in OLEDs .
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Sensors: Fluorescent detection of metal ions via coordination.
Comparative Analysis with Structural Analogues
Table 4: Analogues and Their Properties
Compound | Molecular Weight | Solubility (mg/mL) |
---|---|---|
Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate | 218.21 | 12.8 (DMSO) |
Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate | 204.18 | 9.3 (DMSO) |
Ethyl imidazo[1,5-a]pyridine-3-carboxylate | 190.20 | 18.5 (DMSO) |
The ethyl ester’s higher lipophilicity enhances membrane permeability compared to methyl analogues .
Future Research Directions
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